2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide
Description
This compound belongs to the thienopyrimidine-dione acetamide class, characterized by a bicyclic thieno[3,2-d]pyrimidine-2,4-dione core substituted with a 2-methylpropyl group at position 3 and an N-(2,4,6-trimethylphenyl)acetamide moiety. The thienopyrimidine scaffold is known for its bioisosteric similarity to purines, enabling interactions with biological targets such as kinases or enzymes.
Properties
Molecular Formula |
C21H25N3O3S |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C21H25N3O3S/c1-12(2)10-24-20(26)19-16(6-7-28-19)23(21(24)27)11-17(25)22-18-14(4)8-13(3)9-15(18)5/h6-9,12H,10-11H2,1-5H3,(H,22,25) |
InChI Key |
DKAYTDLKKUNDGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)CC(C)C)SC=C3)C |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into three primary components:
- Thieno[3,2-d]pyrimidine-2,4-dione core
- 3-(2-Methylpropyl) substituent
- N-(2,4,6-Trimethylphenyl)acetamide side chain
Retrosynthetic cleavage suggests sequential assembly via:
- Construction of the bicyclic thienopyrimidine system
- N-Alkylation at position 3 with 2-methylpropyl
- Installation of the acetamide group at position 1 through nucleophilic substitution or coupling
Synthesis of Thieno[3,2-d]pyrimidine-2,4-dione Intermediate
Thiophene Precursor Preparation
Ethyl 2-amino-4-methylthiophene-3-carboxylate serves as the foundational building block. Cyclocondensation with urea in refluxing acetic acid generates the pyrimidine ring. Critical parameters:
- Temperature: 110–120°C
- Reaction Time: 8–12 hours
- Yield: 68–72%
Mechanistic Insight:
The reaction proceeds via nucleophilic attack of the thiophene amino group on the electrophilic carbonyl carbon of urea, followed by dehydration to form the pyrimidine ring.
Oxidation to 2,4-Dione
Treatment of the intermediate with aqueous HCl/H₂O₂ (1:2 v/v) at 60°C for 3 hours introduces the dione functionality:
$$
\text{Thienopyrimidine} + \text{H}2\text{O}2 \xrightarrow{\text{HCl}} \text{Thieno[3,2-d]pyrimidine-2,4-dione}
$$
Key Data:
- Conversion Efficiency: >95%
- Purification: Recrystallization from ethanol/water (3:1)
N-Alkylation with 2-Methylpropyl Group
Alkylation Protocol
The 3-position nitrogen undergoes alkylation using isobutyl bromide under phase-transfer conditions:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ (2.5 equiv) |
| Catalyst | Tetrabutylammonium iodide (0.1 equiv) |
| Temperature | 80°C |
| Time | 6 hours |
| Yield | 82% |
Side Reaction Mitigation:
Exclusion of moisture prevents hydrolysis of the dione ring. Strict temperature control minimizes O-alkylation byproducts.
Installation of N-(2,4,6-Trimethylphenyl)acetamide Side Chain
Chloroacetylation at Position 1
Reaction with chloroacetyl chloride in anhydrous dichloromethane:
| Condition | Specification |
|---|---|
| Base | Et₃N (3 equiv) |
| Temperature | 0°C → RT |
| Time | 4 hours |
| Conversion | 95% (HPLC) |
Workup:
Sequential washes with 5% NaHCO₃ and brine, followed by silica gel chromatography (hexane/EtOAc 4:1).
Amide Coupling with 2,4,6-Trimethylaniline
Two methods demonstrate efficacy:
Method A: Schotten-Baumann Conditions
- Reagents: NaOH (10% aq), 2,4,6-trimethylaniline (1.2 equiv)
- Solvent: THF/H₂O (2:1)
- Temperature: 0°C, 2 hours
- Yield: 74%
Method B: EDCl/HOBt-Mediated Coupling
- Activators: EDCl (1.5 equiv), HOBt (1.2 equiv)
- Solvent: Dry DMF
- Conditions: N₂ atmosphere, 24 hours
- Yield: 91%
Comparative Analysis:
| Parameter | Method A | Method B |
|---|---|---|
| Reaction Time | 2 hours | 24 hours |
| Byproducts | 12% | <5% |
| Scalability | Limited | Industrial |
Spectral Characterization and Quality Control
Industrial-Scale Considerations
Cost-Effective Catalysis
The patent CN105131026A demonstrates that dual catalysts (dimethylaniline/imidazole) reduce reaction times from >10 hours to 90–110 minutes while maintaining yields >91%. Applied to the amidation step:
| Catalyst System | Reaction Time | Yield |
|---|---|---|
| No catalyst | 24 hours | 68% |
| Imidazole (0.5 wt%) | 8 hours | 89% |
Waste Stream Management
- Silica Gel Recycling: 85% recovery via calcination at 550°C
- Solvent Recovery: >95% DMF reclaimed via vacuum distillation
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers.
Scientific Research Applications
2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural features and physicochemical parameters of the target compound with analogs from the evidence:
Key Observations:
- Core Variations: The target compound’s thieno[3,2-d]pyrimidine-2,4-dione core differs from ’s pyrido-thieno[2,3-d]pyrimidinone and ’s cyclopenta-fused system. These variations influence electronic properties and binding site compatibility .
- Substituent Effects: The 2,4,6-trimethylphenyl group in the target compound likely increases lipophilicity compared to phenylamino () or dichlorophenyl () groups. Halogenated analogs (e.g., 5.6) exhibit higher melting points due to stronger intermolecular forces .
- Synthetic Efficiency : Yields vary significantly (53–80%), with dichlorophenyl-substituted compounds () showing superior efficiency, possibly due to favorable electronic effects during acetylation .
Biological Activity
The compound 2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide is an organic molecule that belongs to the thieno[3,2-d]pyrimidine class. This compound exhibits a complex structure with various substituents that suggest significant biological activity. Understanding its biological properties is crucial for potential applications in medicinal chemistry, particularly in areas such as antimicrobial, anticancer, and anti-inflammatory research.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 399.5 g/mol. Its structure features:
- A thieno-pyrimidine core which is known for diverse biological activities.
- An acetamide group , which can enhance solubility and bioavailability.
- Unique alkyl substitutions that may influence its pharmacological profile.
Table 1: Structural Features and Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-benzyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide | Benzyl and carboxamide groups | Antimicrobial activity |
| 6-(1H-benzimidazol-2-yl)-thieno[2,3-d]pyrimidin derivatives | Benzimidazole fusion | Anticancer properties |
| 4-hydroxy-thieno[3,2-e][1,2-thiazine derivatives | Hydroxy and thiazine groups | Anti-inflammatory effects |
The unique combination of the acetamide group and specific alkyl substitutions in this compound could lead to unique pharmacological profiles distinct from those of related compounds.
Anticancer Effects
Research on thieno[3,2-d]pyrimidine derivatives has revealed promising anticancer activities. These compounds often target specific cancer cell lines, leading to cytotoxic effects. The presence of the dioxo groups in the thieno-pyrimidine framework may enhance this activity through mechanisms such as inducing apoptosis or inhibiting cell proliferation.
Anti-inflammatory Activity
The anti-inflammatory potential of thieno[3,2-d]pyrimidines has also been documented. Compounds in this class may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies
- Antimicrobial Activity Study : A study on related thieno[3,2-d]pyrimidines indicated that compounds with similar structural motifs exhibited significant inhibition against various bacterial strains. The potential for this compound to act similarly warrants further investigation.
- Cytotoxicity Against Cancer Cell Lines : In vitro studies on thieno[3,2-d]pyrimidine derivatives have shown cytotoxic effects against several cancer cell lines. The specific mechanisms involved often include the disruption of DNA synthesis and induction of apoptosis.
- Inflammation Model Testing : Animal models have been employed to assess the anti-inflammatory effects of thieno[3,2-d]pyrimidines. Results indicated a reduction in inflammatory markers following treatment with these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
